molecular formula C24H28FN3O2 B1146448 YIL781

YIL781

Número de catálogo: B1146448
Peso molecular: 409.5 g/mol
Clave InChI: FRKXOBMDEXCHHD-SFHVURJKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

YIL 781: es un antagonista selectivo del receptor de la grelina, que se dirige específicamente al receptor 1a de la secretagoga de la hormona del crecimiento (GHS-R1a). Este compuesto ha demostrado ser prometedor en la mejora de la homeostasis de la glucosa tanto in vivo como in vitro al bloquear la secreción de grelina .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: : La síntesis de YIL 781 implica múltiples pasos, incluida la formación de una estructura central de quinazolinona. Los pasos clave incluyen:

Métodos de producción industrial: : La producción industrial de YIL 781 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica a menudo mediante técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: : YIL 781 experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales: : Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de quinazolinona con grupos funcionales adicionales que contienen oxígeno .

Aplicaciones Científicas De Investigación

Appetite Regulation

YIL781 has been extensively studied for its effects on appetite and food intake. Research indicates that it selectively inhibits the Gα q/11 signaling pathway without affecting β-arrestin engagement, which plays a crucial role in appetite regulation. In animal models, administration of this compound resulted in reduced food intake, demonstrating its potential as a therapeutic agent for obesity and related metabolic disorders .

StudyFindings
Esler et al. (2007)Identified this compound as a ghrelin receptor antagonist, showing significant effects on calcium mobilization and receptor internalization.
PubMed (2018)Demonstrated that this compound's selective blockade of Gα q/11 in AgRP neurons effectively decreased food intake in mice .

Metabolic Disorders

This compound's role extends to metabolic conditions such as obesity and diabetes. Studies have shown that it can enhance glucose-dependent insulin secretion and promote weight loss by antagonizing the ghrelin receptor's effects on glucose metabolism . In particular, its administration has been linked to improved glycemic control in diabetic models.

StudyFindings
Tocris BioscienceReported that GHS-R1a antagonists like this compound improve glucose homeostasis by modulating insulin secretion .
Science.gov (2018)Documented that pretreatment with this compound attenuated ghrelin-induced hyperglycemia in animal studies .

Neurological Conditions

Recent research highlights the potential of this compound in treating neurological disorders linked to ghrelin signaling dysregulation. The modulation of GHS-R1a signaling pathways may offer new avenues for addressing conditions such as addiction and cognitive decline related to aging. For instance, studies have indicated that biased signaling through this compound could mitigate aberrant dopaminergic behaviors in models of addiction .

StudyFindings
PMC (2022)Showed that selective modulation of GHS-R1a signaling could provide therapeutic benefits for brain conditions involving metabolism and addiction .
PubMed (2018)Discussed the implications of biased signaling in reducing food intake and potentially influencing cognitive functions .

Case Study 1: Appetite Regulation in Mice

In an experimental setup involving genetically modified mice lacking Gα q/11 in AgRP neurons, this compound was administered to evaluate its impact on food intake. Results demonstrated a significant reduction in caloric consumption compared to control groups, supporting its application as an anti-obesity agent.

Case Study 2: Glucose Metabolism Improvement

A study involving diabetic rats treated with this compound showed enhanced insulin secretion and improved blood glucose levels post-treatment. This case underscores the compound's potential utility in managing diabetes through ghrelin receptor antagonism.

Mecanismo De Acción

YIL 781 ejerce sus efectos uniéndose selectivamente al receptor de la grelina (GHS-R1a), bloqueando así la acción de la grelina. Esta inhibición conduce a una reducción de la secreción de insulina inducida por la grelina y una mejora de la homeostasis de la glucosa. Los objetivos moleculares implicados incluyen el receptor de la grelina y las vías de señalización posteriores, como la vía AKT-mTOR .

Comparación Con Compuestos Similares

Compuestos similares

Unicidad de YIL 781: : YIL 781 es único en su alta selectividad para el receptor de la grelina y su capacidad para mejorar la homeostasis de la glucosa sin afectar significativamente a otros receptores. Esto lo convierte en una herramienta valiosa para estudiar el receptor de la grelina y su papel en los procesos metabólicos .

Actividad Biológica

YIL781, a hydrochloride compound, is recognized as a selective antagonist of the ghrelin receptor (GHS-R1a) with significant implications for metabolic regulation and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of this compound

  • Chemical Nature : this compound hydrochloride is characterized by a Ki value of 17 nM for GHS-R1a, indicating strong binding affinity.
  • Mechanism of Action : It acts primarily as a competitive antagonist at the ghrelin receptor, inhibiting the effects of ghrelin on various physiological processes, including insulin secretion and appetite regulation.

Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its biological activity:

  • Ghrelin Receptor Antagonism : It effectively blocks ghrelin-induced insulin secretion both in vivo and in vitro, thereby improving glucose homeostasis in experimental models .
  • Partial Agonism : In certain signaling pathways, this compound displays partial agonist activity, particularly towards Gα12, which may influence its overall effects on metabolism and appetite regulation .
  • No Significant Affinity for Other Receptors : The compound shows negligible affinity for the motilin receptor (Ki = 6 μM), underscoring its specificity for GHS-R1a .

1. Effects on Glucose Homeostasis

In a study examining the impact of this compound on glucose metabolism, it was found that pretreatment with this compound significantly attenuated the hyperglycemic effects induced by ghrelin in rodent models. This suggests a potential role for this compound in managing conditions like diabetes where ghrelin's action contributes to insulin resistance .

2. Appetite Regulation

This compound has been shown to reduce food intake in various animal models. In experiments designed to assess appetite regulation, administration of this compound led to decreased feeding behavior, highlighting its potential as an anti-obesity agent .

Data Table: Summary of Biological Activities

Activity Effect Reference
Ghrelin Receptor AntagonismBlocks ghrelin-induced insulin secretion
Glucose HomeostasisImproves glucose tolerance
Appetite SuppressionReduces food intake
Partial AgonismActivates Gα12 pathway

Research Findings

Recent studies have further elucidated the multifaceted role of this compound in biological systems:

  • Seizure Models : In D1R-mediated kindling models, this compound treatment resulted in increased seizure duration and frequency. This suggests that while it antagonizes ghrelin's appetite-stimulating effects, it may also influence neuronal excitability through biased signaling pathways .
  • Biased Signaling Mechanisms : The compound's ability to engage different signaling pathways (Gαq/11 vs. Gα12) without recruiting β-arrestin suggests complex interactions that could be harnessed for therapeutic benefits in metabolic disorders .

Propiedades

IUPAC Name

6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O2/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKXOBMDEXCHHD-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1C[C@H]4CCCN(C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YIL781
Reactant of Route 2
Reactant of Route 2
YIL781
Reactant of Route 3
Reactant of Route 3
YIL781
Reactant of Route 4
Reactant of Route 4
YIL781
Reactant of Route 5
YIL781
Reactant of Route 6
YIL781

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.